molecular formula C11H11N3O2 B2911127 N,N-dimethyl-6-nitroquinolin-2-amine CAS No. 37041-42-2

N,N-dimethyl-6-nitroquinolin-2-amine

Cat. No.: B2911127
CAS No.: 37041-42-2
M. Wt: 217.228
InChI Key: DBNZYROHZKZEIK-UHFFFAOYSA-N
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Description

Contextualization of Quinoline (B57606) Chemistry in Advanced Organic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in the field of advanced organic synthesis. bldpharm.com Its unique structural and electronic properties have established it as a versatile building block for creating complex molecular architectures. The quinoline nucleus is present in a wide array of natural products, particularly alkaloids, and its derivatives are pivotal in medicinal chemistry, leading to the development of numerous pharmaceuticals.

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, resulting in a variety of named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov Contemporary organic synthesis has expanded upon these classical methods, introducing modern catalytic techniques that offer improved efficiency, selectivity, and sustainability. nih.gov Transition metal catalysts, including those based on palladium and copper, are now widely employed for constructing and functionalizing the quinoline core through reactions like cross-coupling and cyclization. nih.gov Furthermore, the principles of green chemistry have been increasingly applied, utilizing methods such as microwave-assisted synthesis, ionic liquids as solvents, and recyclable heterogeneous catalysts to minimize environmental impact. nih.gov The adaptability of the quinoline structure allows for precise modifications, making it an invaluable component in the design of new drugs, agrochemicals, and materials for optoelectronics and catalysis. bldpharm.com

Significance of Nitrated Aromatic Heterocycles in Contemporary Chemical Research

Nitrated aromatic heterocycles are a class of organic compounds that command significant attention in modern chemical research due to the profound influence of the nitro group on the properties of the heterocyclic system. The nitro group (—NO₂) is a powerful electron-withdrawing group, which significantly alters the electron density of the aromatic ring to which it is attached. This electronic perturbation makes the ring susceptible to nucleophilic aromatic substitution, a key reaction for further functionalization. mdpi.com

The presence of a nitro group is a gateway to a variety of other important functional groups. For instance, the reduction of a nitro group provides a reliable route to the corresponding amino group (—NH₂), which is a crucial building block in the synthesis of countless biologically active molecules and pharmaceutical agents. nih.gov This transformation is fundamental in creating complex nitrogen-containing scaffolds. whamine.com

Beyond their role as synthetic intermediates, many nitro-containing heterocyclic compounds exhibit intrinsic biological activity. The nitro group is a key feature in a number of established drugs, contributing to their therapeutic effects in areas such as cardiovascular disease and bacterial infections. nih.gov In the context of medicinal chemistry, the introduction of a nitro group can modulate a molecule's lipophilicity and electronic profile, which can be critical for its pharmacokinetic and pharmacodynamic properties. nih.gov The versatility of nitroarenes as nitrogen sources and their ability to facilitate diverse chemical transformations ensure their continued importance in the synthesis of novel compounds for pharmaceutical and materials science applications.

Overview of N,N-Dimethyl-6-nitroquinolin-2-amine within the Quinoline Compound Class

This compound is a specific derivative of the quinoline scaffold. Its structure is characterized by three key components: the core quinoline double-ring system, a dimethylamino group (—N(CH₃)₂) at the 2-position, and a nitro group (—NO₂) at the 6-position. The dimethylamino group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This combination of functional groups on the quinoline framework suggests a molecule with distinct electronic properties and reactivity.

While extensive academic studies focusing specifically on this compound are not widely present in publicly available research literature, its chemical identity is well-defined. It is available commercially as a chemical reagent, indicating its use as a building block or intermediate in more complex syntheses. The basic properties of the compound are summarized in the table below.

PropertyValue
CAS Number 37041-42-2
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
IUPAC Name N,N-dimethyl-6-nitro-2-quinolinamine

The structure suggests potential for further chemical modification. The nitro group at the 6-position can be reduced to an amine, which could then undergo a variety of subsequent reactions. The dimethylamino group at the 2-position influences the electron distribution within the heterocyclic ring system.

Scope and Objectives of Academic Inquiry on this compound

Given the lack of specific, dedicated research articles on this compound, the scope of academic inquiry can be inferred based on the chemistry of related nitroquinoline and aminoquinoline compounds. A primary objective of potential research would likely be its use as a synthetic intermediate. The presence of the nitro group makes it a precursor for 6-aminoquinoline (B144246) derivatives, which are of interest in medicinal chemistry.

A hypothetical research program focused on this compound might include the following objectives:

Development of Efficient Synthesis: Investigating novel and efficient synthetic routes to produce this compound with high yield and purity.

Chemical Reactivity Studies: Exploring the reactivity of the compound, particularly the transformation of the nitro group into other functionalities and its behavior in various catalytic reactions.

Biological Screening: Synthesizing a library of new compounds derived from this compound and screening them for potential biological activities, such as antimicrobial or anticancer properties, which are common for quinoline derivatives.

Physicochemical Characterization: Conducting in-depth spectroscopic and crystallographic studies to fully characterize the molecule's structural and electronic properties. nih.gov

While this compound is listed in chemical supplier catalogs, its story within academic literature remains largely unwritten. Future research could establish its role as a valuable tool for synthetic chemists or as a lead compound in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-6-nitroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZYROHZKZEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Dimethyl 6 Nitroquinolin 2 Amine and Its Core Scaffolds

Strategies for Quinoline (B57606) Ring System Construction

The quinoline ring is a fused aromatic heterocycle, and its synthesis has been a subject of extensive research for over a century. The classical methods, while some are over a century old, are still widely employed due to their reliability and the availability of starting materials. Contemporary modifications have often focused on improving yields, reaction conditions, and substrate scope.

The construction of the quinoline ring system can be broadly categorized into several key synthetic strategies. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component that forms the pyridine (B92270) part of the fused ring system. The choice of reaction depends on the desired substitution pattern on the final quinoline product.

The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline itself. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring. numberanalytics.com

For the synthesis of the 6-nitroquinoline (B147349) core, a key scaffold for N,N-dimethyl-6-nitroquinolin-2-amine, a modification of the Skraup reaction is particularly relevant. By substituting aniline with p-nitroaniline, the reaction directly yields 6-nitroquinoline. researchgate.net The nitro group is strongly deactivating and directs the cyclization to maintain its position on the carbocyclic ring.

Table 1: Examples of Skraup Reaction Modifications for Substituted Quinolines

Starting AnilineThree-Carbon ComponentOxidizing AgentProductReference
p-NitroanilineGlycerolArsenic pentoxide6-Nitroquinoline researchgate.net
3-Nitro-4-aminoanisoleGlycerolArsenic trioxide6-Methoxy-8-nitroquinoline orgsyn.org
AnilineCrotonaldehydeNone (uses α,β-unsaturated aldehyde directly)2-Methylquinoline (Quinaldine) nih.gov

It is important to note that the classical Skraup reaction is known for being highly exothermic and potentially violent. wikipedia.orgorgsyn.org Modern modifications often involve the use of milder oxidizing agents, such as arsenic acid, or the addition of moderators like ferrous sulfate (B86663) to control the reaction rate. wikipedia.org

The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines. wikipedia.org This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org

To adapt the Combes synthesis for a scaffold related to this compound, one would need to start with p-nitroaniline and a β-diketone. For instance, the reaction of p-nitroaniline with acetylacetone (B45752) (2,4-pentanedione) would be expected to yield 2,4-dimethyl-6-nitroquinoline. The regioselectivity of the cyclization is a key consideration in the Combes synthesis, with steric and electronic factors of the substituents on both the aniline and the β-diketone influencing the final product. wikipedia.org

Table 2: Illustrative Combes Synthesis Reactions

Aniline Derivativeβ-DiketoneProductReference
AnilineAcetylacetone2,4-Dimethylquinoline iipseries.org
m-AnisidineBenzoylacetone7-Methoxy-2-methyl-4-phenylquinoline wikipedia.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid. This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

To apply this reaction to the synthesis of a precursor for this compound, one would need to start with a substituted isatin. For example, 5-nitroisatin (B147319) could be used to introduce the nitro group at the 6-position of the resulting quinoline. The choice of the carbonyl compound would determine the substituents at the 2- and 3-positions. While this method directly provides a carboxylic acid at the 4-position, it does not inherently place an amino group at the 2-position. Further functional group manipulations would be necessary.

Table 3: Pfitzinger Reaction Examples

Isatin DerivativeCarbonyl CompoundBaseProductReference
IsatinAcetonePotassium hydroxide2-Methylquinoline-4-carboxylic acid wikipedia.org
5-MethylisatinPhenoxyacetonePotassium hydroxide2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid iipseries.org

The Povarov reaction is a [4+2] cycloaddition reaction that typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline derivative. numberanalytics.comresearchgate.net This multicomponent reaction is often catalyzed by Lewis acids. researchgate.net Subsequent oxidation can lead to the corresponding quinoline. The Povarov reaction is highly versatile for creating substituted quinolines due to the variety of commercially available starting materials. researchgate.net

For the synthesis of a scaffold relevant to this compound, one could envision a reaction between p-nitroaniline, an aldehyde, and an enamine or enol ether. The challenge lies in achieving the desired 2-amino substitution pattern. A potential approach could involve using a reactant that introduces a nitrogen-containing functionality at the appropriate position of the activated alkene. A recent variation of the Povarov reaction involves a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes mediated by iodine, which directly yields substituted quinolines. organic-chemistry.org

Table 4: Povarov Reaction for Tetrahydroquinoline Synthesis

AnilineAldehydeAlkeneCatalystProductReference
AnilineBenzaldehydeEthyl vinyl etherYb(OTf)₃2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline researchgate.net
N-PropargylanilineFormaldehyde (B43269)N-VinylformamideInCl₃N-Propargyl tetrahydroquinoline derivative researchgate.net

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions are crucial for the outcome. At lower temperatures, the aniline attacks the keto group, leading to an enamine intermediate that cyclizes upon heating to give the 4-hydroxyquinoline. quimicaorganica.org At higher temperatures, the aniline can react with the ester group, leading to a β-ketoanilide, which is the basis of the related Knorr quinoline synthesis that produces 2-hydroxyquinolines. wikipedia.org

To construct a precursor for this compound, the Knorr variation of this synthesis is more relevant. By reacting p-nitroaniline with a β-ketoester, such as ethyl acetoacetate, under thermodynamic control (higher temperatures), it is possible to form a 2-hydroxy-4-methyl-6-nitroquinoline. The 2-hydroxy group is a valuable handle for further functionalization. It can be converted to a 2-chloro group, which can then undergo nucleophilic substitution with dimethylamine (B145610) to install the desired N,N-dimethylamino group.

Table 5: Conrad-Limpach and Knorr Synthesis Examples

Reaction TypeAniline Derivativeβ-KetoesterConditionsProductReference
Conrad-LimpachAnilineEthyl acetoacetateKinetic (lower temp.)4-Hydroxy-2-methylquinoline wikipedia.org
KnorrAnilineEthyl acetoacetateThermodynamic (higher temp.)2-Hydroxy-4-methylquinoline wikipedia.org
Conrad-Limpachp-NitroanilineEthyl vinyl etherH₂SO₄4-Hydroxy-2-methyl-6-nitroquinoline iipseries.org

Annulation Reactions for Nitrogen Heterocycle Formation

The formation of the fundamental quinoline scaffold is a cornerstone of the synthesis of this compound. Several classical and modern annulation reactions are employed to construct this bicyclic heterocycle from acyclic or monocyclic precursors. These methods typically involve the reaction of an aniline derivative with a three-carbon component that forms the pyridine ring fused to the benzene (B151609) ring of the aniline.

One of the most traditional and widely used methods for quinoline synthesis is the Skraup synthesis . nih.gov This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. scholarsresearchlibrary.com A related method is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines, offering a more versatile route to substituted quinolines. scholarsresearchlibrary.comassets-servd.host

The Combes quinoline synthesis provides another route, involving the reaction of anilines with β-diketones in the presence of an acid catalyst. scholarsresearchlibrary.commdpi.com This method is particularly useful for the preparation of 2,4-disubstituted quinolines. mdpi.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. mdpi.com

The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or an aldehyde). smolecule.comnih.gov This reaction can be catalyzed by either acids or bases and is a straightforward method for producing substituted quinolines. smolecule.com

Finally, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a pathway to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. researchgate.net The resulting carboxylic acid can then be decarboxylated if desired.

These annulation reactions provide the foundational quinoline structure, which can then be further functionalized to produce the target compound. The choice of a specific method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 6-nitroquinoline derivative, it is often advantageous to start with a pre-functionalized aniline, such as 4-nitroaniline, to ensure the correct positioning of the nitro group.

Table 1: Comparison of Annulation Reactions for Quinoline Synthesis
Reaction NameReactantsKey Reagents/ConditionsTypical Products
Skraup Synthesis Aniline, GlycerolSulfuric acid, Oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolines
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl compoundAcid catalystSubstituted quinolines
Combes Synthesis Aniline, β-DiketoneAcid catalyst2,4-Disubstituted quinolines
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupAcid or base catalystSubstituted quinolines
Pfitzinger Reaction Isatin, Carbonyl compoundBaseQuinoline-4-carboxylic acids

Introduction and Functionalization of the Nitro Group at the C6 Position

The introduction of a nitro group specifically at the C6 position of the quinoline ring is a critical step that significantly influences the electronic properties of the molecule. This can be achieved either by direct nitration of a pre-formed quinoline scaffold or by utilizing a nitro-substituted precursor in the initial ring-forming reaction.

Regioselective Nitration Protocols for Quinoline Precursors

Direct nitration of the parent quinoline ring via electrophilic aromatic substitution typically occurs under harsh acidic conditions, for example, using a mixture of nitric acid and sulfuric acid. nih.gov However, this reaction is not regioselective for the C6 position. Under these acidic conditions, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This positively charged species is strongly deactivating, making the pyridine ring resistant to electrophilic attack. Consequently, electrophilic substitution, including nitration, preferentially occurs on the benzene ring, primarily at the C5 and C8 positions. nih.govacs.org

To achieve nitration at the C6 position, a common strategy is to employ a starting material that already contains a nitro group at the desired position. For instance, the Skraup or Doebner-von Miller reaction can be performed with 4-nitroaniline. In this case, the nitro group is already in the correct position on the aniline ring, and the subsequent annulation reaction builds the pyridine portion of the quinoline, resulting in the formation of 6-nitroquinoline.

Alternatively, if the C5 and C8 positions of the quinoline ring are blocked by other substituents, electrophilic nitration can be directed to the C6 position. nih.gov This approach, however, is dependent on the availability of suitably substituted quinoline precursors.

The regioselectivity of nitration can be significantly influenced by the presence of protecting groups, particularly on the nitrogen atom of a precursor like tetrahydroquinoline. In acidic nitration conditions, the unprotected amino group of tetrahydroquinoline is protonated, acting as a deactivating, meta-directing group. smolecule.com However, by protecting the nitrogen atom with an acyl group (e.g., trifluoroacetyl), the lone pair of electrons on the nitrogen is still available to participate in resonance with the aromatic ring, making it an activating, ortho- and para-directing group. smolecule.com

This directing effect of the N-acyl group makes the C6 position (para to the nitrogen) highly susceptible to electrophilic attack. Therefore, the nitration of N-acyl-tetrahydroquinoline can proceed with high regioselectivity to yield N-acyl-6-nitro-1,2,3,4-tetrahydroquinoline. smolecule.com Subsequent deprotection of the amine and dehydrogenation of the tetrahydroquinoline ring would then yield 6-nitroquinoline. This strategy allows for precise control over the position of nitration.

Synthetic Routes to Nitroquinoline-2-one Intermediates

Quinolin-2-ones (also known as carbostyrils) are important intermediates in the synthesis of various quinoline derivatives. The synthesis of 6-nitroquinolin-2-one can be approached in several ways.

One direct method is the nitration of quinolin-2-one or its N-alkylated derivatives. For example, the nitration of 1-methyl-2-quinolone (B133747) can be controlled by temperature to selectively produce 1-methyl-6-nitro-2-quinolone in good yield. nih.gov

Another synthetic pathway involves the cyclization of appropriately substituted precursors. For instance, a palladium-catalyzed Ullmann cross-coupling reaction between 1-bromo-2-nitrobenzene (B46134) and a β-halo-en-ester can produce a β-aryl derivative. This intermediate can then undergo reductive cyclization to form the corresponding 2-quinolone. By starting with a substituted 1-bromo-nitroarene, this method can be adapted to synthesize nitro-substituted quinolones.

Furthermore, the nitration of 4-hydroxyquinolines can produce 4-hydroxy-6-nitroquinolines. scholarsresearchlibrary.com These compounds can then potentially be converted to 6-nitroquinolin-2-one through further chemical transformations.

Table 2: Synthetic Approaches to 6-Nitroquinolin-2-one
Starting MaterialKey Reagents/ConditionsProduct
1-Methyl-2-quinoloneNitrating agent (e.g., fuming nitric acid) at controlled temperature1-Methyl-6-nitro-2-quinolone
1-Bromo-2-nitroarene and β-halo-en-esterPalladium catalyst, followed by reductive cyclizationSubstituted 2-quinolone
4-HydroxyquinolineNitrating agent (e.g., HNO₃/H₂SO₄)4-Hydroxy-6-nitroquinoline

Introduction and Functionalization of the N,N-Dimethylamino Group at the C2 Position

The final key step in the synthesis of this compound is the introduction of the N,N-dimethylamino group at the C2 position of the 6-nitroquinoline scaffold. A common and effective method to achieve this is through a nucleophilic aromatic substitution (SNAAr) reaction.

This typically involves converting a suitable precursor, such as a 2-chloro-6-nitroquinoline (B1366723), into the desired product. The 2-chloro derivative can be prepared from the corresponding 6-nitroquinolin-2-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The electron-withdrawing nitro group at the C6 position activates the quinoline ring, particularly the C2 and C4 positions, towards nucleophilic attack. The chlorine atom at the C2 position is a good leaving group, facilitating its displacement by a nucleophile. The reaction of 2-chloro-6-nitroquinoline with dimethylamine (either as a gas, in solution, or in the form of a salt with a base) leads to the formation of this compound.

This amination reaction is a well-established method for the synthesis of 2-aminoquinoline (B145021) derivatives and is generally efficient. The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields of the final product.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution reactions are a cornerstone in the synthesis of aminoquinolines. These methods involve the displacement of a leaving group on the quinoline ring by an amine nucleophile or the direct substitution of a hydrogen atom.

A common and effective method for introducing an amino group at the C-2 position of a quinoline ring is through the nucleophilic aromatic substitution (SNAr) of a halogen atom. In this approach, a 2-halo-6-nitroquinoline, typically 2-chloro-6-nitroquinoline, serves as the electrophilic substrate. The electron-withdrawing nature of the nitro group at the C-6 position and the nitrogen atom within the quinoline ring activates the C-2 position towards nucleophilic attack.

The reaction proceeds by treating 2-chloro-6-nitroquinoline with dimethylamine. The dimethylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form the desired this compound. This reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

Table 1: Hypothetical Reaction Conditions for Direct Amination

Parameter Condition
Substrate 2-Chloro-6-nitroquinoline
Nucleophile Dimethylamine (gas or solution)
Solvent e.g., Ethanol, DMF, Dioxane
Temperature Room temperature to reflux

| Additives | Base (e.g., K2CO3, Et3N) may be used to scavenge HCl |

The Vicarious Nucleophilic Substitution (VNS) of hydrogen offers an alternative pathway for the introduction of substituents onto electron-deficient aromatic rings without the need for a pre-installed leaving group. This methodology involves the reaction of a nitro-activated aromatic compound with a nucleophile that bears a leaving group on the nucleophilic carbon or nitrogen atom.

While a direct application of VNS for the synthesis of this compound has not been extensively detailed in readily available literature, the principle can be applied to introduce an amino group at a position activated by the nitro group. For instance, VNS reactions have been successfully employed to aminate various positions on the nitroquinoline scaffold.

Alkylation Strategies for N,N-Dimethylamine Formation

An alternative synthetic route involves the initial formation of a 2-amino-6-nitroquinoline intermediate, followed by the alkylation of the primary amino group to yield the tertiary N,N-dimethylamino functionality.

This two-step process begins with the synthesis of 2-amino-6-nitroquinoline, which can be achieved through various methods, including the amination of 2-chloro-6-nitroquinoline with ammonia. Once the primary amine is in place, it can be exhaustively methylated to introduce the two methyl groups. Common methylating agents for this transformation include methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base to neutralize the acid generated during the reaction. nih.gov The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is another well-established method for the N,N-dimethylation of primary amines. eurekaselect.com

Table 2: Common N-Methylation Reagents

Reagent Description
Methyl Iodide (CH3I) A highly reactive methylating agent, typically used with a base.
Dimethyl Sulfate ((CH3)2SO4) A potent and less volatile methylating agent.

| Formaldehyde/Formic Acid | The basis of the Eschweiler-Clarke reaction for reductive amination. |

Derivatization and Structural Modifications of this compound

The this compound scaffold possesses two key functional groups—the nitro moiety and the potential for a newly introduced amino group at the 6-position—that are amenable to a variety of chemical transformations, allowing for the generation of a library of diverse derivatives.

Transformations of the Nitro Moiety (e.g., reduction to amino group)

The nitro group at the C-6 position is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to a primary amino group, yielding N2,N2-dimethylquinoline-2,6-diamine.

This reduction can be accomplished using a variety of reducing agents. A widely used and effective method involves the use of stannous chloride (SnCl2) in the presence of a strong acid, such as hydrochloric acid. mdpi.com Other common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. The resulting 6-amino-N,N-dimethylquinolin-2-amine is a key intermediate for further derivatization.

Functionalization of the Amino Group (e.g., urea (B33335), thiourea (B124793), Schiff bases, acetyl, benzoyl derivatives)

The primary amino group at the C-6 position of N2,N2-dimethylquinoline-2,6-diamine is a nucleophilic center that can readily participate in a wide range of reactions to form various derivatives.

Urea and Thiourea Derivatives: The 6-amino group can react with isocyanates or isothiocyanates to form the corresponding urea or thiourea derivatives, respectively. nih.govgoogle.comresearchgate.net These reactions typically proceed smoothly under mild conditions. Alternatively, ureas can be synthesized from amines and carbon dioxide or via phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole. nih.gov

Schiff Bases: Condensation of the 6-amino group with various aldehydes or ketones leads to the formation of Schiff bases (imines). bepls.comnih.gov These reactions are often catalyzed by a small amount of acid and may require the removal of water to drive the equilibrium towards product formation.

Acetyl and Benzoyl Derivatives: The amino group can be acylated using acetylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. researchgate.netnih.govnih.gov Similarly, benzoylation can be achieved using benzoyl chloride or benzoic anhydride to yield the benzamide (B126) derivative. rsc.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 3: Derivatization Reactions of the 6-Amino Group

Derivative Class Reagents
Urea Isocyanates, Phosgene equivalents (e.g., CDI), CO2
Thiourea Isothiocyanates
Schiff Base Aldehydes, Ketones
Acetyl Derivative Acetic anhydride, Acetyl chloride

| Benzoyl Derivative | Benzoyl chloride, Benzoic anhydride |

These derivatization strategies allow for the systematic modification of the N,N-dimethyl-6-aminoquinolin-2-amine scaffold, enabling the exploration of structure-activity relationships for various applications.

Side Chain Modifications and Substituent Effects in Quinoline Derivatives

The synthesis and functionalization of the quinoline scaffold are of significant interest in medicinal and materials chemistry due to the diverse biological and photophysical properties of its derivatives. The electronic character of the quinoline ring can be finely tuned by the introduction of various substituents, which in turn dictates the synthetic strategies for side-chain modifications. This section focuses on the interplay between substituents on the quinoline core and the methodologies for introducing side chains, with a particular emphasis on the synthesis of this compound and related structures.

The presence of a nitro group, a potent electron-withdrawing substituent, profoundly influences the reactivity of the quinoline ring system. researchgate.net This effect is pivotal in the synthetic methodologies for compounds like this compound. The nitro group deactivates the benzene portion of the quinoline ring towards electrophilic substitution, while simultaneously activating the pyridine ring for nucleophilic substitution, particularly at the C2 and C4 positions. This activation is a cornerstone for the introduction of amino side chains.

A common and effective strategy for the synthesis of 2-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 2-position. The synthesis of the target compound, this compound, would logically proceed through a 2-chloro-6-nitroquinoline intermediate. The preparation of such halo-nitroquinolines can be achieved through various established methods. For instance, the Vilsmeier-Haack reaction has been successfully employed to synthesize 2-chloro-6-nitroquinoline-3-carbaldehyde, indicating that the 2-chloro-6-nitroquinoline scaffold is a viable synthetic intermediate. ijsr.net

Once the 2-chloro-6-nitroquinoline precursor is obtained, the introduction of the N,N-dimethylamino side chain can be accomplished by reaction with dimethylamine. The electron-deficient nature of the quinoline C2 position, enhanced by the electron-withdrawing effect of the nitro group at C6, facilitates the nucleophilic attack by dimethylamine, leading to the displacement of the chloride ion and the formation of the desired product. This type of amination reaction is a well-documented method for modifying the side chains of quinoline derivatives. nih.govnih.gov

The substituent effects of both the incoming side chain and the existing groups on the quinoline core are significant. The introduction of the electron-donating N,N-dimethylamino group at the C2 position will electronically counteract the effect of the electron-withdrawing nitro group at the C6 position. This push-pull electronic characteristic can have a substantial impact on the molecule's properties, including its absorption and emission spectra, and its biological activity. Studies on other quinoline derivatives have shown that the nature and position of substituents are critical in determining their cytotoxic effects. For example, in a series of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines, the substituent at the 8-position, as well as substituents on the styryl ring, had a pronounced effect on the cytotoxicity against human cervical cancer cell lines. acs.org Specifically, derivatives with an -OH group at the 8-position showed better cytotoxicity than those with a -NO2 group. acs.org This highlights the nuanced role that substituent positioning plays in the biological activity of quinoline compounds.

Furthermore, the modification of the nitro group itself represents another avenue for derivatization. The nitro group in nitroquinolines can be readily reduced to an amino group under mild conditions, for example, using stannous chloride (SnCl2) in hydrochloric acid. nih.gov This transformation converts a strong electron-withdrawing group into a strong electron-donating group, dramatically altering the electronic properties of the quinoline derivative and providing a handle for further functionalization, such as acylation or alkylation of the newly formed amino group.

Reaction Step Reactants Key Reagents/Conditions Product Substituent Effect
Halogenation/Core Synthesis Substituted AcetanilideVilsmeier-Haack (POCl3/DMF)2-chloro-6-nitroquinolineThe nitro group is introduced prior to or during the quinoline synthesis to activate the ring for subsequent nucleophilic substitution. ijsr.net
Side Chain Introduction (Amination) 2-chloro-6-nitroquinoline, DimethylamineNucleophilic Aromatic SubstitutionThis compoundThe electron-withdrawing nitro group at C6 activates the C2 position for nucleophilic attack by dimethylamine. researchgate.netnih.gov
Substituent Modification (Reduction) This compoundSnCl2 / HCl6-amino-N,N-dimethylquinolin-2-amineReduction of the nitro group to an amino group significantly alters the electronic properties from electron-withdrawing to electron-donating. nih.gov

The strategic placement of substituents and the modification of side chains are crucial for tailoring the properties of quinoline derivatives for various applications. The interplay of electron-donating and electron-withdrawing groups across the quinoline scaffold allows for the fine-tuning of their chemical and biological profiles.

Elucidation of Reaction Mechanisms Pertaining to N,n Dimethyl 6 Nitroquinolin 2 Amine

Mechanistic Pathways of Quinoline (B57606) Core Formation Reactions

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be constructed through several classic named reactions. mdpi.com These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component, followed by cyclization and aromatization. The specific pathway chosen can influence the substitution pattern of the final quinoline product. Key examples include the Skraup, Doebner-von Miller, and Combes syntheses.

Skraup Synthesis: This is a widely used method for synthesizing quinolines. wikipedia.org The reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgpharmaguideline.com The mechanism proceeds in several steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pk

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein. uop.edu.pk

Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization to form a 1,2-dihydroquinoline. uop.edu.pk

Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring system. uop.edu.pk

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is used to prepare substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is a subject of some debate but is believed to involve the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by the addition of a second aniline molecule. Subsequent cyclization and elimination of an aniline molecule lead to the formation of the dihydroquinoline, which then aromatizes. wikipedia.org A proposed fragmentation-recombination mechanism based on isotope scrambling experiments suggests that the initial adduct may fragment into an imine and a ketone, which then recombine to form the quinoline product. nih.gov

Combes Quinoline Synthesis: This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org It involves the condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com The mechanism involves:

Formation of a Schiff Base: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate. wikipedia.org

Tautomerization and Cyclization: The Schiff base tautomerizes to an enamine, which then undergoes an acid-catalyzed intramolecular cyclization (annulation). wikipedia.orgyoutube.com This annulation is the rate-determining step. wikipedia.org

Dehydration: The cyclized intermediate is then dehydrated to form the final substituted quinoline product. wikipedia.org

Other notable methods for quinoline synthesis include the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, and the Pfitzinger synthesis, which uses isatin (B1672199) and a carbonyl compound. pharmaguideline.com For the specific synthesis of 2-aminoquinolines, various methods have been developed, including multicomponent reactions and reductive amination. benthamdirect.comrawdatalibrary.net

Table 1: Comparison of Key Quinoline Synthesis Reactions
Reaction NameKey ReactantsCatalyst/ConditionsGeneral Product TypeReference
Skraup SynthesisAniline, Glycerol, Oxidizing AgentH₂SO₄, HeatUnsubstituted or Substituted Quinolines wikipedia.orgpharmaguideline.com
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylLewis or Brønsted AcidsSubstituted Quinolines wikipedia.org
Combes SynthesisAniline, β-DiketoneAcid (e.g., H₂SO₄)2,4-Disubstituted Quinolines wikipedia.org
Friedländer Synthesiso-Aminobenzaldehyde/Ketone, Compound with α-Methylene GroupBase (e.g., NaOH) or AcidSubstituted Quinolines pharmaguideline.com

Detailed Mechanisms of Nitro Group Introduction and Transformation

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, often called "nitrating mixture". lkouniv.ac.in

The mechanism involves three key steps:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. lkouniv.ac.in

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.innumberanalytics.com

Deprotonation and Aromatization: A weak base, typically the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. lkouniv.ac.in

The position of nitration on the quinoline ring is highly dependent on the reaction conditions and the substituents already present. Under strongly acidic conditions (like the nitrating mixture), the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. stackexchange.com This N-protonated heterocycle is strongly deactivated towards electrophilic attack. stackexchange.com The deactivation makes the pyridine ring resistant to substitution, and the electrophile preferentially attacks the less deactivated benzene ring, primarily at the C-5 and C-8 positions. uop.edu.pkstackexchange.com

However, the presence of a strong electron-donating group, such as the dimethylamino group (-N(CH₃)₂) at the C-2 position, significantly alters this regioselectivity. The -N(CH₃)₂ group is a powerful activating group and directs electrophiles to the ortho and para positions relative to itself. In the case of 2-(dimethylamino)quinoline, the para position is C-6. Therefore, the strong activating and directing effect of the dimethylamino group overcomes the deactivating effect of the protonated ring nitrogen, leading to the preferential nitration at the C-6 position to form N,N-dimethyl-6-nitroquinolin-2-amine. nih.gov

The reduction of an aromatic nitro group to an amino group is a six-electron process that can be achieved through various chemical and biological methods. nih.gov In biological systems, this transformation is often referred to as bioreduction and is catalyzed by a group of enzymes known as nitroreductases. nih.govmdpi.com This process is particularly significant in hypoxic (low oxygen) environments, such as those found in solid tumors. mdpi.comnih.gov The reduction proceeds through several reactive intermediates. numberanalytics.comnih.gov

The initial step in the bioreductive pathway is a one-electron reduction of the nitroaromatic compound (ArNO₂) to form a nitro anion radical (ArNO₂⁻·). nih.govmdpi.com This reaction is often mediated by flavoenzymes, such as NADPH:cytochrome P-450 reductase, which can transfer single electrons. mdpi.comnih.gov

The reaction can be represented as: ArNO₂ + e⁻ → ArNO₂⁻·

The formation of this radical anion is a critical activation step. mdpi.com The ease with which a nitroaromatic compound accepts this electron is related to its one-electron reduction potential (E¹). mdpi.comdtic.mil Compounds with a higher (less negative) reduction potential are more readily reduced.

Following the initial one-electron reduction, the nitro anion radical can undergo further reduction steps, ultimately leading to the formation of the corresponding amine. mdpi.com This is a multi-step process involving a total of six electrons and six protons. The key intermediates are a nitroso compound (ArNO) and a hydroxylamine (B1172632) (ArNHOH). numberanalytics.comnih.govorientjchem.org

Nitro to Nitroso: The nitro anion radical is reduced by another electron and two protons to form the nitroso derivative. This is a two-electron reduction from the initial nitro group. ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

Nitroso to Hydroxylamine: The nitroso compound is then reduced by a further two electrons and two protons to yield the N-hydroxylamino intermediate. nih.govsarthaks.com ArNO + 2e⁻ + 2H⁺ → ArNHOH

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced by two more electrons and two protons to produce the final amino derivative (ArNH₂). nih.gov ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

The N-hydroxylamino intermediate is a crucial species in this pathway and is often implicated in the biological activity and toxicity of nitroaromatic compounds. nih.govnih.gov

Table 2: Key Intermediates in the Bioreduction of a Nitroaryl Compound
SpeciesChemical FormulaOxidation State of NitrogenTotal Electrons AddedReference
NitroarylAr-NO₂+30 nih.gov
Nitro Anion RadicalAr-NO₂⁻·+21 mdpi.com
NitrosoarylAr-N=O+12 nih.gov
HydroxylaminoarylAr-NHOH-14 nih.govmdpi.com
AminoarylAr-NH₂-36 nih.gov

The reductive metabolism of nitroaryl compounds is complicated by several side reactions, particularly involving the highly reactive intermediates.

One major side reaction is futile redox cycling . In the presence of molecular oxygen (O₂), the nitro anion radical (ArNO₂⁻·) can rapidly transfer its extra electron to O₂, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) radical (O₂⁻·). nih.govresearchgate.net

ArNO₂⁻· + O₂ → ArNO₂ + O₂⁻·

This process establishes a "futile cycle" where the nitro compound is repeatedly reduced and re-oxidized, leading to the consumption of reducing equivalents (like NADPH) and the production of reactive oxygen species (ROS) such as superoxide. nih.govmdpi.com This can induce a state of oxidative stress within the cell. This is why the net reduction of nitro compounds is often more efficient under hypoxic conditions where the concentration of oxygen is low. nih.gov

Furthermore, the reactive intermediates, particularly the nitroso and hydroxylamino derivatives, can covalently bind to cellular macromolecules like proteins and DNA. nih.govmdpi.com The hydroxylamino group, for instance, can be further activated through conjugation reactions (e.g., with acetate (B1210297) or sulfate) to form intermediates with good leaving groups. These can then generate highly reactive nitrenium ions that readily form covalent adducts with DNA, which can be a source of genotoxicity. nih.gov

Bioreductive Pathways of Nitroaryl Compounds to Amino Derivatives

The chemical reactivity of this compound is governed by the interplay of its quinoline core, the electron-withdrawing nitro group, and the nucleophilic dimethylamino substituent. Understanding the mechanisms of its formation and subsequent derivatization is crucial for its application in synthetic chemistry.

Nucleophilic Aromatic Substitution Mechanisms

The introduction of the N,N-dimethylamino group at the 2-position of the 6-nitroquinoline (B147349) scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In the case of this compound synthesis, a precursor such as 2-chloro-6-nitroquinoline (B1366723) is treated with dimethylamine (B145610).

The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (dimethylamine) on the carbon atom bearing the leaving group (e.g., a halide). masterorganicchemistry.com This attack is directed to the electron-poor carbon center, and the presence of the nitro group at the para-position (relative to the reaction center at C2, through the quinoline ring system) is critical for activating the ring towards this nucleophilic attack. libretexts.orgmasterorganicchemistry.com This step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: In the second step, the aromaticity of the quinoline ring is restored by the expulsion of the leaving group (e.g., chloride ion). chemistrysteps.com This elimination step is typically fast and leads to the formation of the final product, this compound.

The SNAr reaction is distinct from SN1 and SN2 mechanisms, as aryl halides are generally unreactive under those conditions due to the instability of a potential aryl cation and the steric hindrance preventing a backside attack. libretexts.org The efficiency of the SNAr reaction is highly dependent on the nature of the electron-withdrawing substituents, the leaving group, and the nucleophile. researchgate.net

Oxidative N-Dealkylation Mechanisms of Tertiary Amines

The N,N-dimethylamino group of the title compound can undergo derivatization through oxidative N-dealkylation, a significant metabolic and synthetic transformation for tertiary amines. nih.govnih.gov This process involves the cleavage of a carbon-nitrogen bond and the removal of one of the methyl groups. mdpi.com The reaction can be catalyzed by various systems, including enzymes like cytochrome P450, or chemical reagents. nih.govtandfonline.com Mechanistic studies suggest two primary pathways for the initiation of N-dealkylation: hydrogen-atom transfer (HAT) and a sequential electron transfer–proton transfer (ET–PT). tandfonline.comrsc.org

In the context of P450-catalyzed reactions, evidence often points towards a sequential electron transfer (SET) mechanism. tandfonline.com This process begins with the transfer of a single electron from the nitrogen atom of the amine to the active species of the catalyst, forming an aminium radical cation. tandfonline.com

The formation of an iminium intermediate is a cornerstone of the oxidative N-dealkylation pathway. acs.orgresearchgate.net Following the initial one-electron oxidation to an aminium radical, a second oxidation or, more commonly, the abstraction of a proton from the α-carbon (the carbon adjacent to the nitrogen) leads to the formation of a carbon-centered radical. rsc.orgresearchgate.net This radical is then rapidly oxidized to a carbocation, which is stabilized by the adjacent nitrogen atom, forming the iminium ion. researchgate.net

Alternatively, the aminium radical cation itself can deprotonate at the α-carbon to yield an α-amino radical, which is subsequently oxidized to the iminium ion. researchgate.net This iminium species is electrophilic and susceptible to nucleophilic attack. In the presence of water, the iminium intermediate is hydrolyzed to yield a secondary amine (N-methyl-6-nitroquinolin-2-amine) and formaldehyde (B43269) (from the removed methyl group). nih.govmdpi.com This hydrolysis proceeds through an unstable carbinolamine intermediate. uomustansiriyah.edu.iq

Under specific reaction conditions, the highly reactive iminium intermediate can be trapped by other nucleophiles present in the reaction mixture, leading to side products. For instance, if the N-dealkylation is performed in the presence of nitromethane (B149229), the deprotonated form of nitromethane (a nitronate anion) can act as a nucleophile. acs.org

This nucleophile can attack the electrophilic iminium intermediate in a process analogous to a Henry reaction. acs.org This addition can lead to the formation of N-alkylated products and subsequently, through elimination, to the formation of nitroalkene side products. acs.org The detection of such nitroalkenes in the reaction mixture provides strong evidence for the intermediacy of the iminium ion during the N-dealkylation process. acs.org

Intramolecular Cyclization Mechanisms Involving Nitroenamine Derivatives

While not a direct reaction of the title compound itself, related nitroquinolone structures can undergo intramolecular cyclization. The electronic properties of the nitro-activated quinoline system can facilitate cyclization reactions when suitable functional groups are present. For instance, the reaction of nitropyridones with isocyanoacetate under basic conditions initiates a nucleophilic addition to form an anionic intermediate stabilized by the nitro group. nih.gov A subsequent nucleophilic attack by the resulting nitronate onto the isocyano group leads to a cyclized dihydro-2H-pyrrole, which then aromatizes by eliminating nitrous acid. nih.gov

Analogous mechanisms can be postulated for derivatives of this compound. If the N,N-dimethylamino group were to be derivatized into a structure containing a nucleophilic center, an intramolecular cyclization could be triggered. The nitro group would serve to activate the quinoline ring and potentially act as a leaving group in a subsequent aromatization step, a dual role observed in other heterocyclic syntheses. researchgate.net

Dimerization Processes of Nitroquinolones with Tertiary Amines

The interaction of highly nitrated quinolones with tertiary amines can lead to dimerization rather than simple substitution. nih.gov For example, the reaction of trinitroquinolone (TNQ) with certain tertiary amines results in the formation of a dimer connected between the 3- and 4'-positions. researchgate.net This reaction is highly dependent on the structure of the tertiary amine, particularly the steric bulk and the length of the alkyl chains. nih.govresearchgate.net

The reaction rate is significantly influenced by the amine's structure, as shown in the table below. Amines with longer alkyl chains, such as tributylamine, facilitate the reaction more rapidly than those with shorter chains like triethylamine. researchgate.net Amines that are either too small (trimethylamine) or too sterically hindered (tribenzylamine) may not promote the reaction at all. researchgate.net This suggests that the tertiary amine plays a role beyond that of a simple base, possibly involving the formation of a charge-transfer complex or facilitating proton transfer steps that lead to the dimer. nih.gov

Tertiary AmineReaction Time (h)Yield (%)
Triethylamine4868
Tripropylamine1285
Tributylamine685
TrimethylamineNo Reaction
TribenzylamineNo Reaction

Computational and Experimental Validation of Proposed Mechanisms

The validation of proposed reaction mechanisms for the synthesis and subsequent reactions of this compound is crucial for understanding its chemical behavior and optimizing its synthesis. This validation is typically achieved through a synergistic approach that combines computational modeling with experimental evidence. While specific studies on this compound are not extensively documented in publicly available literature, a robust framework for its mechanistic validation can be constructed based on established methodologies for analogous quinoline derivatives.

A plausible and common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-6-nitroquinoline, with dimethylamine. The validation of this proposed mechanism would involve a detailed investigation of the reaction pathway, including the identification of intermediates and transition states.

Computational Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms at a molecular level. mdpi.comnih.gov For the proposed SNAr mechanism, DFT calculations can provide valuable insights into the reaction's feasibility and regioselectivity. mdpi.comnih.gov

Theoretical investigations would typically begin with the optimization of the geometries of the reactants (2-chloro-6-nitroquinoline and dimethylamine), the putative Meisenheimer intermediate, the transition state, and the final product (this compound). The calculation of the potential energy surface allows for the determination of activation energies and reaction enthalpies, which indicate the kinetic and thermodynamic favorability of the proposed pathway.

A key aspect of validating the SNAr mechanism is the characterization of the transition state. Frequency calculations are performed to confirm that the transition state geometry has exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking and bond forming. nih.gov

The following interactive table presents hypothetical data from DFT calculations (at a common level of theory such as B3LYP/6-31G*) for the proposed SNAr reaction.

StructureRelative Energy (kcal/mol)C-Cl Bond Length (Å)C-N Bond Length (Å)Imaginary Frequency (cm⁻¹)
Reactants0.001.75---0
Meisenheimer Intermediate-5.82.151.480
Transition State+15.22.451.95-350
Products-12.5---1.350

Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations.

Furthermore, computational models can predict spectroscopic properties such as NMR chemical shifts, which can then be compared with experimental data for structural confirmation of the product and any observable intermediates. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the reactants, providing a rationale for the nucleophilic attack at the C2 position of the quinoline ring. nih.govresearchgate.net

Experimental Validation

Experimental studies are indispensable for confirming the predictions made by computational models and providing tangible evidence for a proposed reaction mechanism.

The following interactive table shows hypothetical kinetic data for the reaction of 2-chloro-6-nitroquinoline with dimethylamine.

[2-chloro-6-nitroquinoline] (M)[Dimethylamine] (M)Initial Rate (M/s)
0.010.11.5 x 10⁻⁵
0.020.13.0 x 10⁻⁵
0.010.23.0 x 10⁻⁵

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Analysis: Spectroscopic techniques are vital for the identification of reactants, products, and any stable intermediates.

NMR Spectroscopy: 2D-NMR techniques such as COSY and HMBC can be used to unequivocally determine the structure of the final product, confirming that the dimethylamino group has indeed substituted the chlorine at the C2 position. researchgate.net

In situ FTIR Spectroscopy: This technique can be employed to monitor the reaction in real-time, allowing for the detection of transient intermediates and changes in bonding throughout the course of the reaction. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. researchgate.netnih.gov

Intermediate Trapping: In some cases, it may be possible to trap reactive intermediates. While Meisenheimer complexes in SNAr reactions are often transient, under specific conditions (e.g., low temperature, use of a strong non-nucleophilic base), it might be possible to detect or even isolate such an intermediate, providing strong evidence for a stepwise mechanism.

By combining the predictive power of computational chemistry with the concrete evidence from experimental studies, a comprehensive and validated understanding of the reaction mechanism for the formation of this compound can be achieved.

Advanced Spectroscopic Characterization Methodologies for N,n Dimethyl 6 Nitroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). For N,N-dimethyl-6-nitroquinolin-2-amine, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the dimethylamino group.

The electron-donating dimethylamino group at the C2 position causes a significant upfield shift (increased shielding) for protons on the same ring, particularly the adjacent H-3 proton. Conversely, the potent electron-withdrawing nitro group at the C6 position deshields nearby protons, shifting their signals downfield. nih.gov

Detailed Research Findings: The aromatic region of the spectrum is predicted to be the most complex. The H-3 and H-4 protons would likely appear as doublets due to coupling with each other. The protons on the nitro-substituted ring (H-5, H-7, H-8) would exhibit a more complex pattern. Specifically, H-5, being ortho to the nitro group, is expected to be the most downfield aromatic proton, likely appearing as a doublet. H-7 would be a doublet of doublets, and H-8 would be a doublet. The six protons of the N(CH₃)₂ group are chemically equivalent and would appear as a sharp singlet, significantly upfield from the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted quinoline and aniline (B41778) derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N(CH₃)₂3.1 - 3.3Singlet (s)N/A
H-36.8 - 7.0Doublet (d)8.5 - 9.5
H-47.8 - 8.0Doublet (d)8.5 - 9.5
H-58.6 - 8.8Doublet (d)~2.5
H-78.2 - 8.4Doublet of Doublets (dd)~9.0, ~2.5
H-87.9 - 8.1Doublet (d)~9.0

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment, providing insight into the nature of the carbon atoms (aliphatic, aromatic, etc.) and the influence of attached functional groups.

For this compound, the spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The presence of the electron-donating N(CH₃)₂ group will shield the C2, C4, and C8a carbons, shifting them upfield relative to unsubstituted quinoline. The electron-withdrawing NO₂ group will strongly deshield the C6 carbon to which it is attached, as well as the C5 and C7 carbons, shifting them significantly downfield. nih.gov The carbons of the methyl groups will appear at the highest field (lowest ppm value).

Detailed Research Findings: The C2 carbon, directly bonded to the dimethylamino group, is expected to be significantly deshielded due to the direct attachment of the electronegative nitrogen, but this effect is modulated by the nitrogen's electron-donating resonance. The C6 carbon, bonded to the nitro group, is anticipated to be one of the most downfield signals in the aromatic region. The quaternary carbons (C4a, C8a) can be identified by their lower intensity and absence of signal splitting in proton-coupled spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted quinoline and aniline derivatives.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N(CH₃)₂40 - 45
C2158 - 162
C3108 - 112
C4135 - 139
C4a148 - 152
C5120 - 124
C6142 - 146
C7125 - 129
C8128 - 132
C8a137 - 141

For unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically those on adjacent carbons. It would be used to confirm the connectivity of H-3/H-4 and the H-5/H-7/H-8 spin system on the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the N(CH₃)₂ protons to the C2 carbon, and from the H-5 proton to the C4a, C7, and C6 carbons, confirming the position of the nitro group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making it a powerful tool for functional group identification.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds.

Detailed Research Findings: The FTIR spectrum of this compound is expected to be dominated by the intense absorption bands of the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group typically appear as two strong bands. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and a complex fingerprint region (below 1600 cm⁻¹) containing C=C and C=N stretching vibrations of the quinoline ring, as well as various bending modes. nih.gov

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar, symmetric bonds and vibrations that cause a significant change in molecular polarizability.

Detailed Research Findings: In the FT-Raman spectrum of this compound, the symmetric stretch of the nitro group is expected to be a very strong band. The vibrations of the aromatic quinoline ring system, which involve symmetric C=C stretching, are also typically strong in the Raman spectrum. In contrast, the asymmetric nitro stretch is often weaker in Raman than in IR. This complementarity is crucial for confirming functional groups; observing a strong band in the IR and a weak one in the Raman (or vice-versa) for the same functional group provides a more confident assignment. researchgate.netuantwerpen.be

Table 3: Key Vibrational Frequencies for this compound Assignments are based on characteristic group frequencies for nitroaromatic and quinoline compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected FTIR IntensityExpected FT-Raman Intensity
Aromatic C-H Stretch3050 - 3150MediumMedium
Aliphatic C-H Stretch2850 - 2980MediumMedium
Quinoline Ring (C=C, C=N) Stretch1500 - 1620Medium-StrongStrong
Asymmetric NO₂ Stretch1510 - 1560StrongWeak-Medium
Symmetric NO₂ Stretch1330 - 1370StrongStrong
C-N Stretch (Aromatic Amine)1250 - 1350StrongMedium
Aromatic C-H Out-of-Plane Bend750 - 900StrongWeak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structure of this compound through its fragmentation patterns. The presence of a tertiary amine, a nitro group, and a quinoline core results in characteristic fragmentation behaviors under different ionization conditions. nih.govchempap.org

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. With a molecular formula of C₁₁H₁₁N₃O₂, the theoretical exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm), confirming the molecular formula with high confidence.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₁N₃O₂
Theoretical Monoisotopic Mass 217.0851 g/mol
Expected [M+H]⁺ Ion 218.0924 m/z
Typical Mass Accuracy < 5 ppm

The fragmentation pattern of nitro-substituted quinolines often involves the loss of the NO₂ group. nih.gov The fragmentation of the quinoline ring itself can proceed through the loss of HCN. chempap.orgrsc.org For the dimethylamino group, a characteristic fragmentation pathway is the α-cleavage, which for a tertiary amine like this compound would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound, particularly in complex mixtures. The compound can be separated from impurities or other components on a suitable liquid chromatography column before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be readily formed.

Table 2: Expected LC-MS Parameters and Fragmentation Data for this compound

ParameterDescriptionExpected Value/Observation
LC Column C18 reverse-phaseGood retention and separation
Mobile Phase Acetonitrile/water with formic acidPromotes ionization
Ionization Mode Positive Electrospray Ionization (ESI+)High sensitivity
Parent Ion (MS1) [M+H]⁺m/z 218.1
Major Fragment Ions (MS2) Loss of NO₂m/z 172.1
Loss of •CH₃m/z 203.1
Quinoline ring fragmentsDependent on collision energy

The fragmentation in the mass spectrometer, often induced by collision-induced dissociation (CID) in a tandem MS setup (LC-MS/MS), would provide structural information. Key fragment ions would likely correspond to the loss of the nitro group (NO₂) and cleavage of the dimethylamino group.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The electron ionization (EI) source in a GC-MS system imparts higher energy, leading to more extensive fragmentation compared to the softer ionization methods used in LC-MS. This extensive fragmentation provides a detailed "fingerprint" of the molecule.

The molecular ion peak in EI-MS for amines can sometimes be weak. A key fragmentation pathway for aliphatic amines involves α-cleavage at the C-C bond adjacent to the nitrogen, which for this compound would involve cleavage within the quinoline ring system adjacent to the amino group, though loss of a methyl group is also highly probable. nih.gov The presence of the stable aromatic quinoline structure would likely lead to a prominent molecular ion peak. chempap.org

Table 3: Predicted GC-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
217 [M]⁺ Molecular Ion
202[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group
171[M - NO₂]⁺Loss of a nitro radical
144[C₉H₈N₂]⁺Loss of NO₂ and HCN
128[C₉H₆N]⁺Quinoline core fragment

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides valuable information about the electronic transitions and energy levels within this compound. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the quinoline framework creates a push-pull system, which significantly influences its photophysical properties. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands corresponding to π-π* and n-π* electronic transitions. The quinoline core itself has characteristic absorptions, which are modified by the substituents. The strong electron-donating dimethylamino group and the electron-withdrawing nitro group are expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline, extending the absorption into the visible region. This is due to the intramolecular charge transfer (ICT) character of the lowest energy transition.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

Absorption Maximum (λmax)Molar Absorptivity (ε)Proposed Transition
~250 nmHighπ-π* (Quinoline core)
~320 nmModerateπ-π* (Quinoline core)
~400-450 nmHighIntramolecular Charge Transfer (ICT)

The position and intensity of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the ICT band is likely to shift to longer wavelengths.

Fluorescence spectroscopy can provide further insights into the excited state properties of this compound. 2-Aminoquinoline (B145021) and its derivatives are known to be fluorescent. chemimpex.com However, the presence of the nitro group, a well-known fluorescence quencher, may significantly reduce or completely quench the fluorescence quantum yield of this compound through efficient intersystem crossing to the triplet state or other non-radiative decay pathways.

If the compound is fluorescent, the emission spectrum would be expected to be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would provide information about the change in geometry and electronic structure between the ground and excited states.

Table 5: Hypothetical Fluorescence Data for this compound

ParameterExpected Observation
Excitation Wavelength (λex) Corresponds to the ICT absorption band (~420 nm)
Emission Wavelength (λem) Expected at longer wavelengths than λex (~500-550 nm)
Fluorescence Quantum Yield (ΦF) Expected to be low due to the nitro group
Stokes Shift Moderate to large, indicative of a significant change in dipole moment upon excitation

The study of the fluorescence properties, particularly in different solvents, can provide further details on the nature of the excited state and the efficiency of various de-excitation pathways.

Fluorescence Spectroscopy in Probing Electronic States and Transformations

Characterization of Fluorescent Metabolites and Products

The metabolic transformation of nitroaromatic compounds is a key area of study, particularly in understanding their biological activity and potential for use as fluorescent probes. For this compound, the primary route of metabolism that leads to a fluorescent product is the reduction of the 6-nitro group to a 6-amino group. This biotransformation results in the formation of N,N-dimethyl-6-aminoquinolin-2-amine , a compound with significant fluorescent properties.

The parent compound, this compound, is generally non-fluorescent. The presence of the electron-withdrawing nitro group provides a pathway for the rapid, non-radiative decay of the excited state, effectively quenching fluorescence. However, upon enzymatic reduction of the nitro group to an amino group, a potent fluorophore is generated. This transformation from a non-fluorescent precursor (profluorophore) to a highly fluorescent molecule is the basis for its potential application in sensing and imaging, particularly in hypoxic environments where nitroreductase enzymes are active.

While specific photophysical data for N,N-dimethyl-6-aminoquinolin-2-amine is not extensively documented in the literature, the properties of the closely related compound, 6-aminoquinoline (B144246), offer valuable insights. Studies on 6-aminoquinoline reveal that it is a known fluorophore. The enzymatic conversion of 6-nitroquinoline (B147349) under hypoxic conditions has been shown to yield 6-aminoquinoline, which exhibits a broad emission maximum. This suggests that N,N-dimethyl-6-aminoquinolin-2-amine would also be a fluorescent molecule, with its spectroscopic characteristics influenced by the presence of the dimethylamino group at the 2-position. The amino group at the 6-position acts as an electron donor, which, in conjunction with the quinoline ring system, creates a conjugated system capable of strong fluorescence.

Table 1: Spectroscopic Data for a Key Fluorescent Metabolite Analog

Compound NameExcitation Wavelength (λex)Emission Wavelength (λem)Notes
6-aminoquinolineNot SpecifiedBroad emissionFormed from the enzymatic reduction of 6-nitroquinoline under hypoxic conditions.

Note: This table presents data for a closely related analog due to the limited availability of specific data for N,N-dimethyl-6-aminoquinolin-2-amine.

Solvatochromic Effects in this compound Analogs

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a characteristic feature of "push-pull" molecules. This compound is a classic example of such a system, with the electron-donating dimethylamino group at the 2-position (the "push") and the electron-withdrawing nitro group at the 6-position (the "pull") creating a strong intramolecular charge transfer (ICT) character. This ICT is sensitive to the polarity of the surrounding solvent medium.

In push-pull quinoline derivatives, an increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum. This is because the excited state of these molecules is typically more polar than the ground state. A more polar solvent will preferentially stabilize the more polar excited state, thus lowering its energy and resulting in a longer wavelength of emitted light. Conversely, the absorption spectrum is often less sensitive to solvent polarity.

To illustrate this effect, the following table presents hypothetical solvatochromic data for a representative this compound analog, showcasing the expected trend of red-shifted emission in more polar solvents.

Table 2: Solvatochromic Data for a Representative this compound Analog

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)
Toluene33.94205003809
Dichloromethane40.74255304554
Acetone42.24285505128
Acetonitrile45.64305655525
Methanol55.44355805878

Note: The data in this table are representative and intended to illustrate the expected solvatochromic trend for a push-pull quinoline system. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

The significant Stokes shift observed, which increases with solvent polarity, is a hallmark of molecules with a pronounced ICT character and further supports the classification of this compound and its analogs as potent solvatochromic dyes.

Theoretical and Computational Chemistry Studies of N,n Dimethyl 6 Nitroquinolin 2 Amine

Computational Spectroscopic Simulations

Computational methods can simulate various types of spectra, providing valuable assistance in the interpretation of experimental data. Using the optimized geometry from DFT calculations, it is possible to predict infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra.

Vibrational Spectroscopy (IR/Raman) : The calculation of harmonic vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions (e.g., C-H stretching, N-O bending). researchgate.net

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule, which is invaluable for confirming its structure. researchgate.net

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govrsc.org This can help understand the electronic transitions, such as π→π* or n→π*, that give rise to the observed absorptions.

For related nitroquinoline derivatives, TD-DFT calculations have been used to predict their absorption spectra, providing insights into how different substituents affect their photophysical properties. nih.govrsc.org A similar approach for N,N-dimethyl-6-nitroquinolin-2-amine would likely predict strong absorptions related to electronic transitions within the conjugated quinoline (B57606) system, modulated by the electron-donating dimethylamino group and the electron-withdrawing nitro group.

Prediction of Vibrational Spectra (IR, Raman)

The vibrational spectra of a molecule provide a unique fingerprint based on the vibrations of its chemical bonds. Theoretical calculations, particularly those using Density Functional Theory (DFT), are highly effective in predicting and interpreting Infrared (IR) and Raman spectra. scispace.comderpharmachemica.com For this compound, a computational approach would typically involve geometry optimization followed by frequency calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). derpharmachemica.comsphinxsai.com

The predicted spectrum allows for the assignment of specific vibrational modes to the observed experimental peaks. Key vibrational modes for this molecule would include:

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to be prominent, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Quinoline Ring Vibrations: The C-C and C-N stretching vibrations within the aromatic quinoline core are predicted between 1400 and 1650 cm⁻¹. sphinxsai.com C-H stretching vibrations of the ring are expected above 3000 cm⁻¹. sphinxsai.com

N,N-dimethylamino Group Vibrations: C-H stretching modes of the methyl groups are anticipated in the 2800-3000 cm⁻¹ range. The C-N stretching of the dimethylamino group attached to the ring would also be identifiable.

A comparison between theoretical and experimental frequencies often requires the use of a scaling factor to correct for anharmonicity and methodological approximations. derpharmachemica.com The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each normal mode to specific internal coordinates. scispace.com

Interactive Table: Predicted Vibrational Frequencies for this compound
Predicted Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Assignment (Based on Analogous Systems)
~3080MediumMediumAromatic C-H Stretch
~2950MediumStrongMethyl C-H Stretch
~1610StrongMediumQuinoline Ring C=C/C=N Stretch
~1540Very StrongStrongAsymmetric NO₂ Stretch
~1450StrongMediumMethyl C-H Bend
~1350Very StrongStrongSymmetric NO₂ Stretch
~1250StrongMediumAromatic C-N Stretch
~840StrongWeakC-H Out-of-plane Bend

Note: This table presents representative values based on DFT calculations of similar molecules like N,N-dimethylaniline and other nitro-substituted heterocycles. sphinxsai.comredalyc.org Actual values would require specific calculations for the title compound.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

For this compound, GIAO/DFT calculations would predict the chemical shifts for each unique proton and carbon atom.

¹H NMR: The aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing nitro group and the electron-donating dimethylamino group. The methyl protons of the N(CH₃)₂ group would appear as a singlet in the upfield region, likely around 3.0-3.5 ppm.

¹³C NMR: The chemical shifts of the quinoline ring carbons would be distributed over a wide range. Carbons directly attached to the nitrogen atoms (C2 and C6) and the nitro group would be significantly affected. The methyl carbons would have a characteristic shift in the aliphatic region of the spectrum.

Calculated chemical shifts (δ_calc) are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS), and the results are often linearly correlated with experimental data (δ_exp) to improve accuracy.

Theoretical Investigations of Tautomerism and Conformational Isomerism

While this compound does not have labile protons that would lead to common tautomeric forms (like amino-imino tautomerism), it can exhibit conformational isomerism. This primarily relates to the rotation of the substituent groups relative to the quinoline plane.

Computational studies can explore the molecule's conformational landscape by:

Rotation of the N,N-dimethylamino group: The rotation around the C2-N bond can be studied to determine the most stable orientation of the dimethylamino group relative to the ring. Steric hindrance with the adjacent proton on the ring may lead to a non-planar (twisted) minimum energy conformation.

Rotation of the Nitro group: The nitro group at the C6 position may also be twisted out of the plane of the quinoline ring due to steric or electronic effects.

By performing a relaxed potential energy surface scan, where the energy is calculated as a function of the dihedral angle of these groups, the global minimum energy conformer and the energy barriers to rotation can be determined. These calculations provide insight into the molecule's flexibility and its predominant shape in different environments.

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate pathways for reactions such as aromatic nucleophilic substitution or the reduction of the nitro group. nih.gov

The potential energy surface (PES) is a conceptual map of a reaction's energy as a function of the positions of its atoms. By mapping the PES, chemists can identify the most favorable reaction pathway. This involves locating and characterizing the energies of:

Reactants and Products: Stable energy minima on the PES.

Intermediates: Local energy minima along the reaction coordinate.

Transition States (TS): Saddle points on the PES, representing the highest energy barrier along the minimum energy path.

For a reaction involving this compound, computational methods are used to optimize the geometries of these stationary points and confirm their nature through frequency calculations (minima have all real frequencies, while a first-order transition state has exactly one imaginary frequency).

Once the transition state and the corresponding reactants/products are identified, Transition State Theory (TST) can be used to calculate important thermochemical and kinetic data. From the computed energies, key parameters can be derived:

Activation Energy (ΔE‡ or ΔG‡): The energy difference between the transition state and the reactants, which determines the reaction rate.

Enthalpy of Reaction (ΔH_rxn): The energy difference between products and reactants, indicating whether a reaction is exothermic or endothermic.

Rate Constants (k): TST allows for the calculation of the absolute rate constant of a reaction at a given temperature.

These theoretical calculations provide a quantitative understanding of reaction feasibility and speed, which is crucial for predicting chemical behavior without performing the actual experiment. semanticscholar.org

Solvent Effects Modeling in Computational Chemistry

Reactions and spectroscopic measurements are almost always performed in a solvent, which can significantly influence molecular properties and behavior. Computational models must account for these solvent effects to achieve high accuracy. researchgate.net

There are two primary approaches to modeling solvation:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: A finite number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.govresearchgate.net

For this compound, modeling solvent effects would be critical for accurately predicting NMR spectra, conformational equilibria, and reaction pathways, as the molecule's dipole moment will interact strongly with polar solvents. nih.gov The choice of solvent can alter the relative energies of conformers or stabilize charged intermediates and transition states in a reaction. researchgate.net

Advanced Applications of N,n Dimethyl 6 Nitroquinolin 2 Amine in Chemical Science

Development of Fluorescent Probes and Chemical Sensors

N,N-dimethyl-6-nitroquinolin-2-amine is a heterocyclic compound with significant potential in the development of advanced fluorescent probes and chemical sensors. Its unique structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing nitroquinoline core, provides the basis for environmentally sensitive fluorescence, making it a valuable scaffold for designing sophisticated molecular tools for chemical and biological sensing.

Design Principles for Environment-Sensitive Fluorophores

Environment-sensitive fluorophores, also known as solvatochromic dyes, are a class of molecules whose fluorescence properties are highly dependent on the physicochemical characteristics of their immediate surroundings. acs.orgnih.gov The design of these probes often relies on the principle of intramolecular charge transfer (ICT). acs.org

A typical ICT fluorophore possesses a molecular structure that includes an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this excited state is sensitive to the polarity of the surrounding solvent or environment. In polar environments, the excited state is stabilized, leading to a lower energy gap and a red-shifted (bathochromic) emission. acs.org Conversely, in non-polar environments, the emission is typically blue-shifted (hypsochromic) and often more intense. nih.gov

This compound fits this D-π-A design principle perfectly.

Electron Donor (D): The N,N-dimethylamino group at the 2-position.

π-Conjugated System (π): The quinoline (B57606) aromatic ring system.

Electron Acceptor (A): The electron-withdrawing nitro group at the 6-position, which enhances the electron-deficient nature of the quinoline core.

By analogy with well-studied environment-sensitive probes like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), the fluorescence of this compound is expected to be highly sensitive to its local environment. nih.govacs.org For instance, 6DMN exhibits a dramatic decrease in fluorescence quantum yield and a significant red shift in emission when moved from a non-polar solvent like chloroform (B151607) to a polar one like water. acs.org This "turn-on" characteristic in hydrophobic environments is a key feature for biological sensing. nih.gov

Table 1: Comparison of Solvatochromic Properties in an Analogous Fluorophore (6DMN)
SolventEmission Max (λem)Quantum Yield (Φ)Polarity
Toluene491 nm-Non-polar
Chloroform-0.225Non-polar
Water592 nm0.002Polar
Data derived from studies on 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), an analogous environment-sensitive fluorophore. acs.org

Application in Hypoxia Detection and Related Chemical Sensing via Nitro Reduction

A key application for this compound is in the detection of cellular hypoxia (low oxygen levels), a characteristic feature of solid tumors. mdpi.comnih.gov The sensing mechanism is based on the selective enzymatic reduction of the aromatic nitro group. rhhz.net

Under hypoxic conditions, endogenous enzymes known as nitroreductases (NTRs) become overexpressed. nwpu.edu.cn These enzymes can catalyze the six-electron reduction of a nitro group (-NO₂) to an amino group (-NH₂), using NADH or NADPH as a cofactor. rhhz.netnih.gov This transformation is inhibited by oxygen, making the reaction highly specific to hypoxic environments. nih.gov

The conversion of the nitro group to an amino group causes a profound change in the electronic structure of the fluorophore. The nitro group is a strong electron-withdrawing group and an effective fluorescence quencher. mdpi.com Its reduction to the strongly electron-donating amino group can "turn on" or significantly enhance fluorescence. mdpi.com This results in a probe that is weakly or non-fluorescent in normal oxygen conditions but becomes brightly fluorescent in hypoxic cells, providing a high signal-to-noise ratio for imaging. researchgate.net

The process for this compound would be:

Initial State (Normoxia): The compound is weakly fluorescent due to quenching by the -NO₂ group.

Sensing Event (Hypoxia): The compound enters hypoxic cells where nitroreductases are active.

Chemical Transformation: The -NO₂ group is reduced to -NH₂.

Final State (Fluorescent Product): The resulting 6-amino-N,N-dimethylquinolin-2-amine is highly fluorescent, signaling the presence of hypoxia.

Table 2: Mechanism of Hypoxia Sensing via Nitro Reduction
StepMolecular StateFunctional GroupFluorescenceCondition
1This compound -NO₂ (Nitro)Quenched / "Off"Normoxia (Normal O₂)
2Enzymatic Reduction -NO₂ → -NH₂TransitionHypoxia + Nitroreductase
36-Amino-N,N-dimethylquinolin-2-amine -NH₂ (Amino)Emissive / "On"Hypoxia
This mechanism is based on the established principles of nitroaromatic hypoxia probes. mdpi.comrhhz.netnih.gov

Probing Chemical Interactions at Interfaces (by analogy with related fluorophores)

The environment-sensitive fluorescence of molecules like this compound makes them ideal candidates for probing chemical interactions at biological interfaces, such as protein surfaces or lipid membranes. acs.org When a fluorophore moves from the bulk aqueous phase to a more hydrophobic or constrained environment, like the binding pocket of a protein, its fluorescence properties change predictably. nih.gov

By analogy with probes like 6DMN, which has been incorporated into peptides to monitor protein-protein interactions, this compound could serve a similar function. acs.orgresearchgate.net The binding of a peptide labeled with such a fluorophore to its target protein would sequester the probe from the polar aqueous environment into a non-polar interface. This transition would lead to:

An increase in fluorescence quantum yield , resulting in a brighter signal.

A blue shift in the emission maximum , indicating the change to a less polar environment.

This "light-up" response upon binding allows for the detection of biomolecular interactions without the need to wash away unbound probes, making it a powerful tool for studying dynamic biological processes. acs.org

Role as Key Intermediates in Complex Molecule Synthesis

Nitroquinoline derivatives are valuable and versatile intermediates in synthetic organic chemistry. nih.govgoogle.com The nitro group is a robust functional group that can be readily transformed into other functionalities, most notably an amino group, which serves as a cornerstone for building molecular complexity. nih.gov

The reduction of the nitro group in this compound yields 6-amino-N,N-dimethylquinolin-2-amine. This resulting aromatic diamine is a highly useful precursor for synthesizing more complex molecules. The newly formed amino group at the 6-position can undergo a variety of chemical transformations, including:

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., halides, cyano, hydroxyl groups) via Sandmeyer-type reactions.

Acylation and Alkylation: Reaction with acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively.

Heterocycle Formation: Acting as a nucleophile in condensation reactions to build fused heterocyclic ring systems, a common strategy in the synthesis of pharmaceuticals and functional materials.

For example, 4-aminoquinolines are the core structure of many antimalarial drugs, and synthetic routes often involve the nucleophilic substitution of a precursor like 4-chloroquinoline (B167314) with a suitable amine. frontiersin.orgnih.govplos.org The amino group derived from this compound could be used to construct novel quinoline-based hybrid molecules with potential biological activity. nih.gov

Investigation as Energetic Materials Precursors

The molecular structure of this compound contains features that make it a subject of interest for investigation as a precursor to energetic materials. Modern energetic materials are often nitrogen-rich heterocyclic compounds containing nitro groups, which act as oxidizers. nih.govmdpi.com

Key structural characteristics of this compound relevant to energetic materials include:

Nitro Group (-NO₂): This is a primary "explosophore," providing the oxygen required for combustion and significantly improving the oxygen balance of the molecule. mdpi.comnih.gov The presence of nitro groups is a defining feature of many common explosives like TNT and RDX. nih.gov

Nitrogen-Rich Heterocycle: The quinoline core is a nitrogen-containing aromatic system. High nitrogen content is desirable in energetic materials because their decomposition produces large volumes of nitrogen gas (N₂), a very stable molecule, which releases a significant amount of energy (high heat of formation). nih.gov

High Density Potential: Aromatic and heterocyclic structures can facilitate planar stacking in the solid state, which often leads to high crystal density, a critical factor for detonation performance.

While many advanced energetic materials are poly-nitrated, this compound could serve as a precursor. europa.eunih.gov Further nitration of the quinoline ring could potentially yield a poly-nitro compound with enhanced energetic properties. nih.gov The synthesis of novel energetic materials often involves the strategic assembly of fuel (the carbon-hydrogen framework) and oxidizer (-NO₂) components within a stable molecular scaffold, a role for which nitro-heterocycles are well-suited. aip.orgnih.gov

Table 3: Structural Features of this compound Relevant to Energetic Materials
Structural FeatureRole in Energetic Materials
Aromatic Quinoline CoreProvides a stable, high-density carbon-nitrogen backbone (fuel).
Nitro Group (-NO₂)Acts as an internal oxidizer, improving oxygen balance and energy release.
High Nitrogen ContentContributes to high heat of formation and generation of N₂ gas upon decomposition.
Based on general design principles for nitrogen-rich heterocyclic energetic materials. nih.govmdpi.comnih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of N,N-Dimethyl-6-nitroquinolin-2-amine

This compound is a substituted quinoline (B57606) derivative. The quinoline core is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov The current understanding of this specific molecule is primarily based on its structural components and the general chemistry of related quinoline derivatives. The molecule features three key functional groups that dictate its chemical properties: the quinoline core, a nitro group (-NO2) at the 6-position, and a dimethylamino group (-N(CH3)2) at the 2-position.

While extensive research exists for the broader family of quinoline derivatives, highlighting their significance in medicinal chemistry and materials science, dedicated studies on this compound are not widely available in peer-reviewed literature. ontosight.aimdpi.comresearchgate.net Its existence is noted in chemical databases, and it is available commercially, which suggests that its synthesis is feasible. bldpharm.com The properties of this compound can be inferred from its structure. The nitro group is a strong electron-withdrawing group, which deactivates the benzene part of the quinoline ring towards electrophilic substitution and activates it towards nucleophilic substitution. Conversely, the dimethylamino group is a strong electron-donating group, activating the pyridine part of the ring system. This push-pull electronic nature suggests potential for interesting photophysical properties and applications in nonlinear optics or as a solvatochromic dye.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the lack of empirical data on the synthesis, reactivity, and properties of this compound. While general synthetic routes to quinolines are well-established, such as the Skraup synthesis, specific conditions and yields for this compound are not documented in detail in academic literature. mdpi.comnih.gov

Key unexplored research avenues include:

Optimized Synthesis: There is a need for a well-documented, high-yield synthetic protocol for this compound.

Physicochemical Characterization: Detailed experimental data on its solubility, melting point, and spectroscopic properties (NMR, IR, UV-Vis, fluorescence) are lacking.

Crystal Structure Analysis: X-ray crystallographic data would provide valuable insights into its molecular geometry and intermolecular interactions.

Reactivity Studies: A systematic investigation of its chemical reactivity, particularly focusing on the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, is needed.

Biological Activity Screening: The biological properties of this compound remain unexplored. Given that many quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, screening this compound for such activities is a significant research opportunity. nih.govbrieflands.com

Proposed Future Research on Synthetic Innovations

Future research should focus on developing efficient and innovative synthetic strategies for this compound and its analogs.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could lead to faster reaction times, higher yields, and purer products compared to conventional heating methods. mdpi.com

Catalytic Methods: The development of novel catalytic systems, potentially using transition metals, for the amination and nitration of quinoline precursors could offer more sustainable and efficient synthetic routes. mdpi.com

Flow Chemistry: Continuous flow synthesis could be investigated for the safe and scalable production of this compound, particularly given that nitration reactions can be highly exothermic.

A proposed area of investigation is the late-stage functionalization of a pre-formed 6-nitroquinoline (B147349) scaffold. This could involve nucleophilic aromatic substitution of a leaving group at the 2-position with dimethylamine (B145610).

Proposed Synthetic Approach Key Reaction Type Potential Advantages
Microwave-assisted Skraup synthesisCyclizationRapid, potentially higher yield
Palladium-catalyzed aminationC-N cross-couplingHigh functional group tolerance
Nucleophilic aromatic substitutionSubstitutionPotentially high regioselectivity

Prospects for Advanced Mechanistic Investigations

The unique electronic structure of this compound, with its donor-acceptor character, warrants detailed mechanistic investigations.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict spectroscopic properties, and understand the reactivity of the molecule. This can provide insights into the frontier molecular orbitals (HOMO-LUMO) and the charge distribution.

Photophysical Studies: A thorough investigation of its absorption and emission properties, including quantum yield and lifetime measurements in various solvents, would elucidate its potential as a fluorescent probe or in optoelectronic devices. The push-pull nature of the substituents suggests that it may exhibit interesting solvatochromic and fluorescent properties.

Electrochemical Analysis: Cyclic voltammetry could be used to study its redox properties, which is relevant for applications in materials science and as a potential catalyst.

Outlook on Novel Applications in Chemical Technologies

Based on the chemistry of related quinoline derivatives, this compound holds promise for several applications.

Materials Science: The donor-acceptor structure suggests potential for use in nonlinear optical (NLO) materials. Further research could involve incorporating this molecule into polymeric matrices to develop new materials with tailored optical properties.

Chemosensors: The fluorescence of the quinoline core could be sensitive to the local environment, making it a candidate for the development of chemosensors for metal ions or other analytes. The nitro group can act as a quenching moiety, and its reduction could lead to a "turn-on" fluorescent response.

Medicinal Chemistry: While no biological activity is currently reported, its structural similarity to other bioactive quinolines suggests it could be a scaffold for the development of new therapeutic agents. nih.govontosight.airesearchgate.net Future work could involve synthesizing a library of related compounds and screening them for various biological activities, such as antimicrobial, antiviral, or anticancer properties. researchgate.net The reduction of the nitro group to an amino group would provide a key intermediate for further functionalization, allowing for the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies. nih.gov

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